molecular formula C16H22O B107621 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 17610-21-8

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No. B107621
Key on ui cas rn: 17610-21-8
M. Wt: 230.34 g/mol
InChI Key: IHUSZOMIBSDQTB-UHFFFAOYSA-N
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Patent
US05246962

Procedure details

A suspension of 3.45 g (25.9 mmol) aluminum chloride in 15 ml methylene chloride was cooled under argon in an ice/salt bath and treated while stirring with a mixture of 4 g (21.2 mmol) 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro naphthalene (from Example 2) and 1.94 g (24.7 mmol) acetylchloride via a dropping funnel over a period of 0.5 hours. Then the cooling bath was removed, the mixture stirred for 2 hours at room temperature and the reaction quenched with ice. The organic layer was recovered and the aqueous layer extracted with 2×50 ml methylene chloride.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:17])([CH3:16])[CH2:8][CH2:7]1.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)Cl>[CH3:16][C:9]1([CH3:17])[C:10]2[C:15](=[CH:14][C:13]([C:19](=[O:21])[CH3:20])=[CH:12][CH:11]=2)[C:6]([CH3:18])([CH3:5])[CH2:7][CH2:8]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)(C)C)C
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled under argon in an ice/salt bath
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
Then the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction quenched with ice
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 2×50 ml methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CCC(C2=CC(=CC=C12)C(C)=O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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